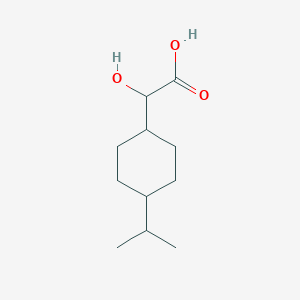
2-Hydroxy-2-(4-isopropylcyclohexyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-2-(4-isopropylcyclohexyl)acetic acid is an organic compound with the molecular formula C11H20O3 and a molecular weight of 200.28 g/mol . This compound is characterized by the presence of a hydroxy group and an acetic acid moiety attached to a cyclohexyl ring substituted with an isopropyl group. It is used in various chemical and industrial applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-(4-isopropylcyclohexyl)acetic acid typically involves the reaction of 4-isopropylcyclohexanone with a suitable hydroxyacetic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then subjected to purification processes such as distillation and crystallization to obtain the pure compound .
化学反応の分析
Types of Reactions
2-Hydroxy-2-(4-isopropylcyclohexyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The acetic acid moiety can be reduced to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-oxo-2-(4-isopropylcyclohexyl)acetic acid.
Reduction: Formation of 2-hydroxy-2-(4-isopropylcyclohexyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学的研究の応用
2-Hydroxy-2-(4-isopropylcyclohexyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Hydroxy-2-(4-isopropylcyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy and acetic acid groups play a crucial role in its reactivity and binding affinity to various biological molecules. The compound can form hydrogen bonds and participate in electrostatic interactions, influencing its biological activity .
類似化合物との比較
Similar Compounds
- 2-Hydroxy-2-(4-methylcyclohexyl)acetic acid
- 2-Hydroxy-2-(4-ethylcyclohexyl)acetic acid
- 2-Hydroxy-2-(4-tert-butylcyclohexyl)acetic acid
Uniqueness
2-Hydroxy-2-(4-isopropylcyclohexyl)acetic acid is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This uniqueness affects its reactivity and interactions compared to other similar compounds, making it valuable in specific applications .
特性
分子式 |
C11H20O3 |
|---|---|
分子量 |
200.27 g/mol |
IUPAC名 |
2-hydroxy-2-(4-propan-2-ylcyclohexyl)acetic acid |
InChI |
InChI=1S/C11H20O3/c1-7(2)8-3-5-9(6-4-8)10(12)11(13)14/h7-10,12H,3-6H2,1-2H3,(H,13,14) |
InChIキー |
YDVQNELQYRIHRI-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1CCC(CC1)C(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(Dimethylamino)oxan-4-yl]methanol](/img/structure/B13602665.png)
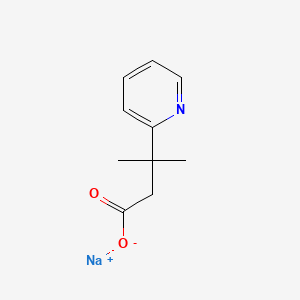
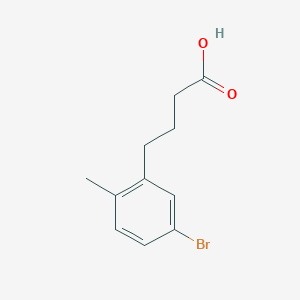
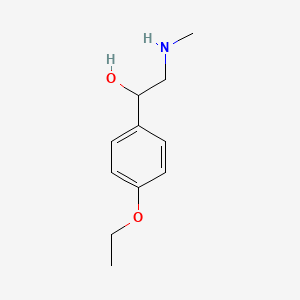
![Tert-butyl 2-[2-(methylamino)ethyl]piperidine-1-carboxylate](/img/structure/B13602681.png)

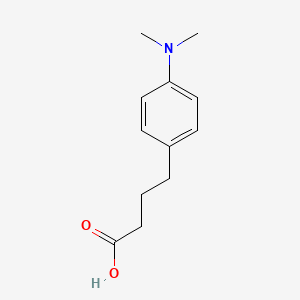
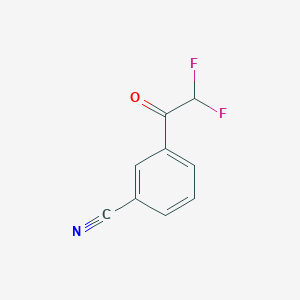

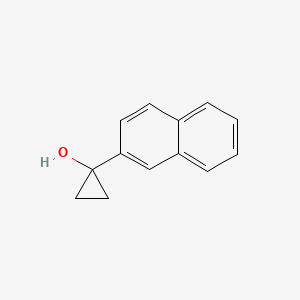
![2-(Azetidin-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13602713.png)
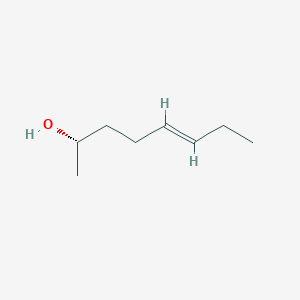
![[(2S)-3-bromo-2-(tert-butoxy)propyl]benzene](/img/structure/B13602742.png)

